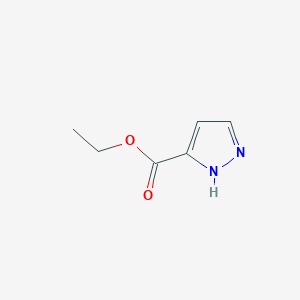

ethyl 1H-pyrazole-3-carboxylate

Descripción general

Descripción

Ethyl 1H-pyrazole-3-carboxylate is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing nitrogen atoms, and an ester group at the 3-position.

Synthesis Analysis

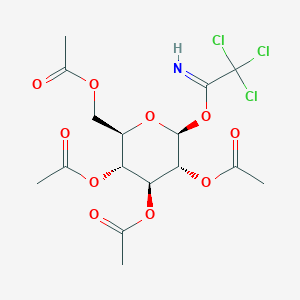

The synthesis of this compound derivatives has been achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method includes the highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, a one-pot synthesis of pyrazole-5-carboxylates has been reported using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .

Molecular Structure Analysis

The molecular structure of this compound derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography and 2D NMR. For instance, the unexpected structures of certain pyrazole derivatives were determined unambiguously by these methods . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies, revealing intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

This compound derivatives have been used as precursors in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can undergo cyclization to form different condensed pyrazoles . Moreover, the reactivity of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride has been studied, leading to N-acetylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The compounds exhibit various intermolecular interactions that can affect their stability and reactivity. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound showed potential as an antioxidant through DPPH and hydroxyl radical scavenging methods . Additionally, the solubility, melting points, and other physicochemical parameters can be inferred from the structural data obtained through spectroscopic analysis.

Aplicaciones Científicas De Investigación

Novel Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

Ghaedi et al. (2015) demonstrated an efficient synthesis method for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, achieved via the condensation of pyrazole-5-amine derivatives with activated carbonyl groups. This process is significant for preparing new N-fused heterocycle products with good to excellent yields, showing the potential of ethyl 1H-pyrazole-3-carboxylate in heterocyclic chemistry (Ghaedi et al., 2015).

Selective Synthesis of Pyrazolo[3,4-b]pyridin-3-ones

Lebedˈ et al. (2012) explored the use of ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate for selective cyclocondensation, leading to the synthesis of ethyl 3-oxo-1,2-dihydro-pyrazolo[3,4-b]pyridine-1-carboxylates, which are valuable intermediates for further chemical transformations. This study highlights the compound's utility in producing structurally complex and potentially bioactive molecules (Lebedˈ et al., 2012).

Ultrasound-Assisted Synthesis

Machado et al. (2011) reported the synthesis of a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation. This method highlights the efficiency and regioselectivity of the synthesis process, emphasizing the role of this compound in improving reaction times and yields in the preparation of complex molecules (Machado et al., 2011).

Steric Redirection in Alkylation

Wright et al. (2018) discovered that the alkylation of this compound predominantly yields 1-substituted pyrazole-3-carboxylates. They introduced a triphenylsilyl group to redirect the steric course of the reaction, providing a pathway to synthesize 1-substituted-3-(triphenylsilyl) pyrazole-5-carboxylates. This research shows the compound's versatility in synthetic organic chemistry (Wright et al., 2018).

DFT Study and Crystal Structure Analysis

Zhao and Wang (2023) synthesized ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate and analyzed its structure through X-ray diffraction and density functional theory (DFT) calculations. Their findings provide insights into the physical and chemical properties of the compound, which is crucial for its application in material science and drug design (Zhao & Wang, 2023).

Safety and Hazards

Direcciones Futuras

Pyrazole derivatives, including ethyl 1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and properties continue to be a focus of research, with ongoing efforts to find new and improved applications .

Mecanismo De Acción

Target of Action

Ethyl 1H-pyrazole-3-carboxylate is a pyrazole derivative, a class of compounds known for their wide range of biological activities Pyrazole derivatives have been found to interact with multiple receptors, contributing to their diverse biological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and other types of intermolecular interactions . The combined effect of two nitrogen atoms in the pyrazole ring reduces the charge density at certain carbon atoms, making them vacant for attack by electrophilic reagents .

Biochemical Pathways

Pyrazole derivatives have been found to influence a variety of biochemical pathways, often related to their antimicrobial, anti-inflammatory, and anticancer activities .

Result of Action

Some derivatives of 1h-pyrazole-3-carboxylic acid have been found to exhibit antibacterial activity against both gram-negative and gram-positive bacteria .

Action Environment

It is known that the associations between pyrazole molecules can depend strongly on the type of solvent, with more polar protic solvents favoring pyrazole-solvent hydrogen bonding rather than the formation of pyrazole-pyrazole clusters .

Análisis Bioquímico

Biochemical Properties

Ethyl 1H-pyrazole-3-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating the biochemical processes within cells. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding, van der Waals forces, and hydrophobic interactions .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, this compound affects cellular metabolism by altering the flux of metabolites through key metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the transcriptional activity of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in sustained alterations in cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, indicating that the impact of this compound is dose-dependent .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites. For instance, this compound has been shown to affect the glycolytic pathway and the tricarboxylic acid cycle, thereby altering cellular energy production .

Propiedades

IUPAC Name |

ethyl 1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPOSRHJXMILNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5932-27-4 | |

| Record name | Ethyl 1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

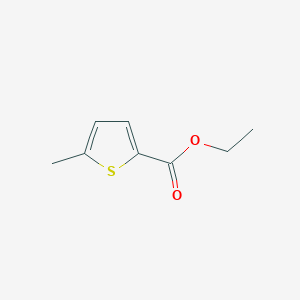

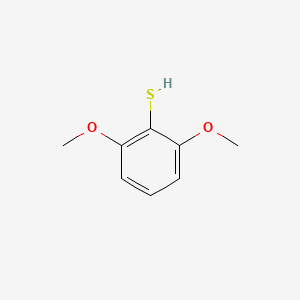

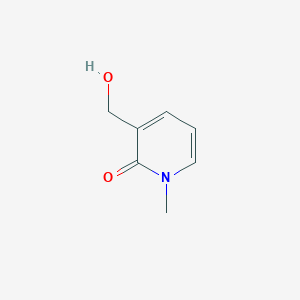

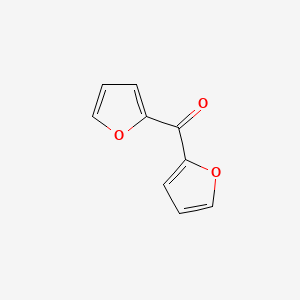

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research presented in these papers?

A1: Both papers focus on the synthesis and characterization of novel ethyl 1H-pyrazole-3-carboxylate derivatives. [, ] The first paper explores the synthesis and properties of ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-1H-pyrazole-3-carboxylates. [] The second paper details the design and synthesis of alkyl 1H-pyrazolecarboxylates using raspberry ketone methyl ether as a starting material. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-hydroxythieno[3,2-B]pyridine-6-carboxylate](/img/structure/B1353598.png)

![4-[(R)-1,5-Dimethyl-4-hexenyl]-2-cyclohexene-1-one](/img/structure/B1353625.png)

![7-Methylpyrimido[4,5-b]quinolin-2-amine](/img/structure/B1353626.png)